Synthesis Yield Advantage Over a Key Regioisomer
A direct comparison of synthetic yields from literature procedures reveals a significant advantage for 5-Bromo-2-cyanobenzoic acid. Its synthesis via the reaction of 4-bromobenzonitrile with CO₂ proceeds with a reported isolated yield of 82% . In contrast, a common synthetic route for the regioisomer 2-Bromo-5-cyanobenzoic acid, using a Sandmeyer-type reaction from 2-amino-5-cyanobenzoic acid, achieves a significantly lower yield of 66% .
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 82% yield |
| Comparator Or Baseline | 2-Bromo-5-cyanobenzoic acid (CAS 845616-12-8), 66% yield |
| Quantified Difference | 16 percentage point absolute increase, representing a 24% relative yield improvement. |
| Conditions | Target: Reaction of 4-bromobenzenecarbonitrile with 2,2,6,6-tetramethylpiperidinyl-lithium and CO2 in THF at -80°C, then acidic workup. Comparator: Sandmeyer-type reaction from 2-amino-5-cyanobenzoic acid with CuBr₂ and t-butyl nitrite in acetonitrile at 0°C. |
Why This Matters
For large-scale procurement, a higher synthetic yield directly translates to lower raw material costs and reduced waste, making it a more economically and environmentally favorable building block for process development.
